(3-Methylsulfonylthiophen-2-yl)methanamine;hydrochloride
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Overview
Description
(3-Methylsulfonylthiophen-2-yl)methanamine;hydrochloride is a chemical compound with the molecular formula C6H9NO2S2·HCl It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and is characterized by the presence of a methylsulfonyl group and a methanamine group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylsulfonylthiophen-2-yl)methanamine;hydrochloride typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonation reactions using reagents such as methylsulfonyl chloride in the presence of a base like pyridine.
Attachment of the Methanamine Group: The methanamine group can be introduced through nucleophilic substitution reactions, where an amine reacts with a suitable leaving group on the thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3-Methylsulfonylthiophen-2-yl)methanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert sulfoxides or sulfones back to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the methanamine group, where nucleophiles replace the amine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, alcohols, and amines.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
(3-Methylsulfonylthiophen-2-yl)methanamine;hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Methylsulfonylthiophen-2-yl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3-Chloropyrazin-2-yl)methanamine;hydrochloride: Another thiophene derivative with similar structural features but different substituents.
Methenamine: A heterocyclic compound with antibacterial properties, used in the treatment of urinary tract infections.
Uniqueness
(3-Methylsulfonylthiophen-2-yl)methanamine;hydrochloride is unique due to the presence of both the methylsulfonyl and methanamine groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(3-methylsulfonylthiophen-2-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S2.ClH/c1-11(8,9)6-2-3-10-5(6)4-7;/h2-3H,4,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXROXDVNPPCFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(SC=C1)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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